cis-3-Hydroxy-4-methylpiperidine
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Overview
Description
Cis-3-Hydroxy-4-methylpiperidine: is a piperidine derivative, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position in the cis configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-3-Hydroxy-4-methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 4-methylpiperidin-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 4-methylpiperidin-3-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Cis-3-Hydroxy-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed:
Oxidation: 4-Methylpiperidin-3-one.
Reduction: 3-Hydroxy-4-methylpiperidine.
Substitution: 3-Chloro-4-methylpiperidine.
Scientific Research Applications
Cis-3-Hydroxy-4-methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, including analgesics and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of cis-3-Hydroxy-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3-Hydroxy-4-methylpiperidine: Lacks the cis configuration, leading to different stereochemical properties.
4-Hydroxy-3-methylpiperidine: The positions of the hydroxyl and methyl groups are reversed.
3,4-Dimethylpiperidine: Contains two methyl groups without a hydroxyl group.
Uniqueness: Cis-3-Hydroxy-4-methylpiperidine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This stereochemical configuration can result in distinct pharmacological properties compared to its isomers and other piperidine derivatives .
Properties
IUPAC Name |
(3S,4S)-4-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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